
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide, commonly known as PTAD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAD belongs to the class of thiazolidinediones, which are known to exhibit a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects.
Mecanismo De Acción
The mechanism of action of PTAD is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. PTAD has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. PTAD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PTAD has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and neurons. PTAD has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, PTAD has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTAD has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. PTAD can be used as a chemical probe for the study of protein-protein interactions and the identification of novel drug targets. However, PTAD also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, PTAD can exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of PTAD. One area of future research is the identification of the molecular targets of PTAD and the elucidation of its mechanism of action. Another area of future research is the development of more potent and selective analogs of PTAD for use as chemical probes and potential therapeutics. Finally, the potential applications of PTAD in the treatment of various diseases, including diabetes and cancer, warrant further investigation.
Métodos De Síntesis
PTAD can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction of the resulting Schiff base with acetyl chloride. The final product is obtained through the reaction of the resulting N-acetyl compound with phenyl isocyanate. The purity and yield of PTAD can be improved through various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
PTAD has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer effects. PTAD has been studied for its potential use in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders. It has also been studied for its potential use as a chemical probe for the study of protein-protein interactions and the identification of novel drug targets.
Propiedades
Fórmula molecular |
C17H14N2O3S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12(20)18(13-8-4-2-5-9-13)16-15(21)19(17(22)23-16)14-10-6-3-7-11-14/h2-11,16H,1H3 |
Clave InChI |
VKBULPRZNBBWFY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



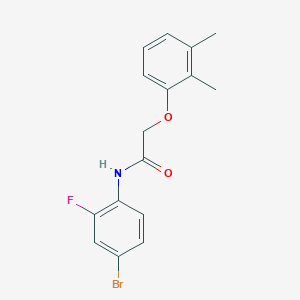
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
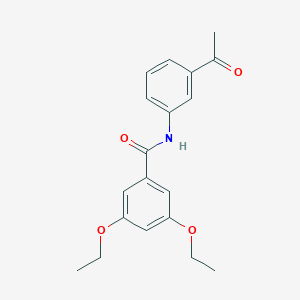
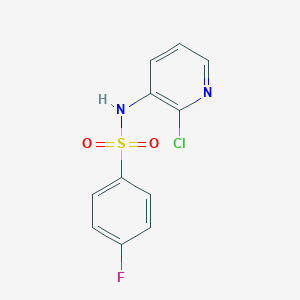
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
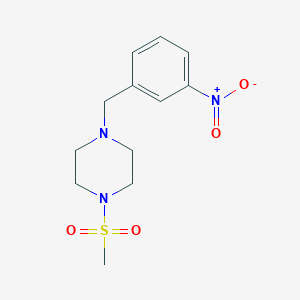
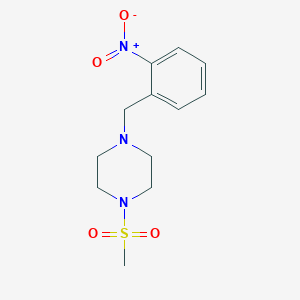
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)